![molecular formula C13H14ClN3O B1424992 2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide CAS No. 1311316-11-6](/img/structure/B1424992.png)
2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide
Descripción general
Descripción
“2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide” is a chemical compound with the CAS Number: 1311316-11-6 . It has a molecular weight of 263.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide . The InChI code for this compound is 1S/C13H14ClN3O/c14-8-13(18)15-9-11-4-1-2-5-12(11)10-17-7-3-6-16-17/h1-7H,8-10H2,(H,15,18) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the search results.Aplicaciones Científicas De Investigación
Acid-Catalyzed Heterolysis
The compound undergoes base-catalyzed hydrolysis to form various products, depending on the conditions. Acid-catalyzed hydrolysis results in different reaction pathways and products, showcasing its potential in synthetic chemistry for generating diverse compounds (Rouchaud et al., 2010).
Coordination Complexes and Antioxidant Activity
It forms coordination complexes with metal ions, such as Co(II) and Cu(II), leading to supramolecular architectures. These complexes, along with their ligands, have demonstrated significant antioxidant activity, indicating potential applications in areas like oxidative stress and aging (Chkirate et al., 2019).
Hydrogen Bonding Patterns
The compound exhibits specific hydrogen bonding patterns, contributing to the formation of molecular sheets and chains. These patterns are crucial for understanding its structural properties and potential applications in crystal engineering and design (López et al., 2010).
Synthesis and Activity of Derivatives
Derivatives of the compound have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives have shown significant results, indicating its utility in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, affecting cellular processes .
Mode of Action
It’s known that many compounds with similar structures interact with their targets by forming covalent bonds, disrupting the normal function of the target molecule .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
It’s known that similar compounds are well absorbed and metabolized in the body, mainly excreted via the kidneys .
Result of Action
Similar compounds have been found to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other substances can affect its solubility and stability .
Propiedades
IUPAC Name |
2-chloro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-8-13(18)15-9-11-4-1-2-5-12(11)10-17-7-3-6-16-17/h1-7H,8-10H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGUQNYQBHOLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




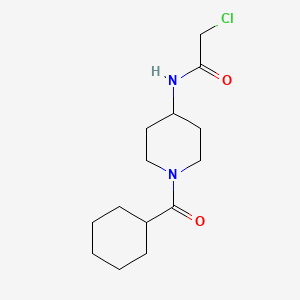
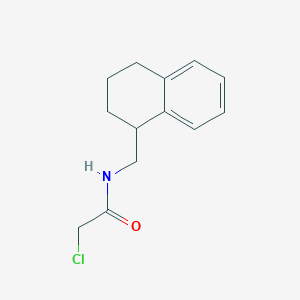
![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)



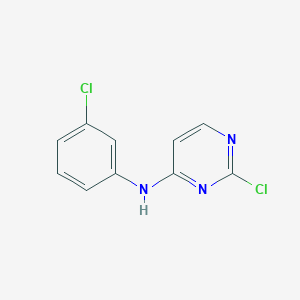
![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)

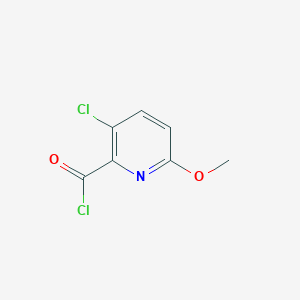
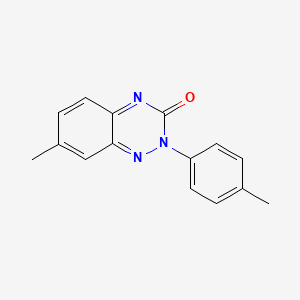
![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)
